3-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide
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Overview
Description
3-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom, a thiophene ring, a pyridine ring, and a pyrrolidinyl group, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and require a base such as sodium carbonate and a solvent like toluene or water.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to ensure cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to maintain consistent reaction conditions and improve yield. Additionally, purification methods such as recrystallization or chromatography would be used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The pyridine ring can be reduced to form pyridinols.
Substitution: : The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Pyridinols.
Substitution: : A variety of substituted pyridines and thiophenes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets suggests it could be used in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable for creating advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound's binding affinity to certain receptors, while the thiophene and pyridine rings contribute to its overall biological activity. The exact pathways and targets would depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(pyrrolidin-3-yl)pyridine-4-carboxamide: : Lacks the thiophene group.
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide: : Lacks the fluorine atom.
3-fluoro-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide: : Lacks the pyrrolidinyl group.
Uniqueness
The presence of both the fluorine atom and the thiophene ring in 3-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide makes it unique compared to similar compounds. This combination enhances its reactivity and biological activity, making it a valuable compound for research and application.
Properties
IUPAC Name |
3-fluoro-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c16-14-7-17-4-1-13(14)15(20)18-12-2-5-19(9-12)8-11-3-6-21-10-11/h1,3-4,6-7,10,12H,2,5,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVHEUDXTUMAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C(C=NC=C2)F)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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